molecular formula C19H28N2O5 B247035 Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Katalognummer B247035
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: MSKVNYIGOHPCBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate, also known as EDP-420, is a novel compound that has recently gained attention in the field of scientific research. EDP-420 is a synthetic derivative of piperidine, which is a cyclic amine that has been extensively studied for its pharmacological properties. EDP-420 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.

Wirkmechanismus

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate inhibits the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which activate the cannabinoid receptors CB1 and CB2 in the body. Activation of these receptors leads to a range of physiological effects, including pain relief, reduction in inflammation, and anxiety reduction.
Biochemical and Physiological Effects:
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. Inhibition of FAAH by Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate leads to an increase in the levels of endocannabinoids, which activate the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a reduction in pain, inflammation, and anxiety. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have antioxidant and neuroprotective effects in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for research on Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. One area of interest is the potential therapeutic applications of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate in various medical conditions, including pain, inflammation, and anxiety. Another area of interest is the development of novel analogs of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate with improved pharmacological properties. Additionally, further studies are needed to investigate the potential side effects of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and its long-term safety profile.
Conclusion:
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a novel compound that has shown promise for its potential therapeutic applications in various medical conditions. Its ability to selectively inhibit FAAH and increase the levels of endocannabinoids makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and its long-term safety profile.

Synthesemethoden

The synthesis of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves several steps, including the condensation of 3,5-dimethoxyaniline with ethyl 3-oxopropionate, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with piperidine-3-carboxylic acid to form Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. The synthesis of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. The inhibition of FAAH by Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to be effective in preclinical models of pain, inflammation, and anxiety.

Eigenschaften

Produktname

Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Molekularformel

C19H28N2O5

Molekulargewicht

364.4 g/mol

IUPAC-Name

ethyl 1-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-8-21(13-14)9-7-18(22)20-15-10-16(24-2)12-17(11-15)25-3/h10-12,14H,4-9,13H2,1-3H3,(H,20,22)

InChI-Schlüssel

MSKVNYIGOHPCBS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Kanonische SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.